![molecular formula C13H14O2 B13964913 4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 63828-70-6](/img/structure/B13964913.png)
4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is an organic compound characterized by a biphenyl structure with a methoxy group at the 4’ position and a ketone group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: A condensation reaction is carried out between 4-methoxybenzaldehyde and phenylacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways within cells.
Comparación Con Compuestos Similares
4’-Methoxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one can be compared with similar compounds such as:
4-Methoxyphenylboronic acid: Similar in structure but with a boronic acid group instead of a ketone.
4-Methoxybenzaldehyde: Contains a methoxy group but lacks the biphenyl structure.
4-Methoxyacetophenone: Similar in having a methoxy group and a ketone but differs in the overall structure.
Propiedades
Número CAS |
63828-70-6 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h4,6-9H,2-3,5H2,1H3 |
Clave InChI |
IMVHLCTZKQIAOQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


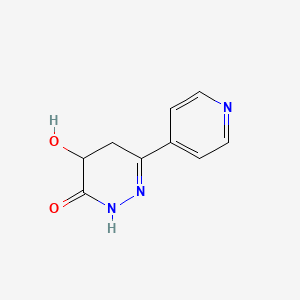


![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
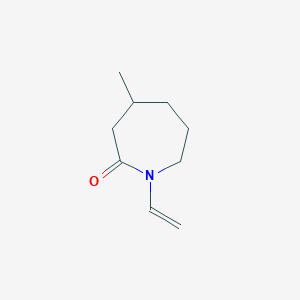
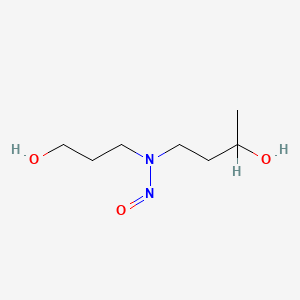
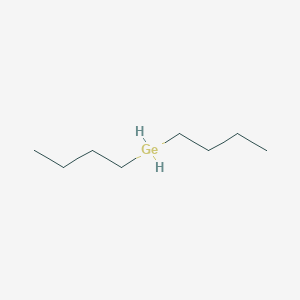
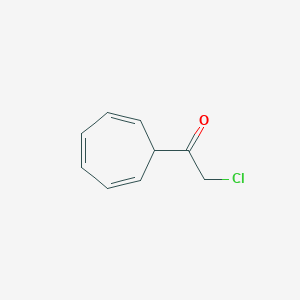
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
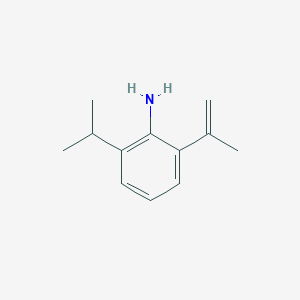
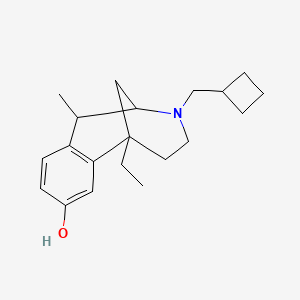
![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)

![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
